molecular formula C11H16N2O B14800338 2-amino-N-[(2-methylphenyl)methyl]propanamide

2-amino-N-[(2-methylphenyl)methyl]propanamide

Cat. No.: B14800338
M. Wt: 192.26 g/mol
InChI Key: QFWLRMOBYLVBGN-UHFFFAOYSA-N
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Description

2-Amino-N-[(2-methylphenyl)methyl]propanamide is a propanamide derivative featuring a 2-methylbenzyl group attached to the amide nitrogen and an amino group at the α-carbon of the propanamide backbone. This structure positions it within a broader class of alaninamide derivatives, which are frequently explored for their bioactivity in medicinal chemistry. The compound’s simplicity, with a methyl-substituted aromatic moiety, distinguishes it from more complex derivatives discussed below .

Properties

IUPAC Name

2-amino-N-[(2-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLRMOBYLVBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(2-methylphenyl)methyl]propanamide typically involves the reaction of 2-methylbenzylamine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize the yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group or the methylphenyl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions often require catalysts or specific conditions such as elevated temperatures.

Major Products Formed:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-[(2-methylphenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

HDAC Inhibitors
  • Compound 10b (): Exhibits potent HDAC8 inhibition (IC₅₀ = 1.2 μM) and selectivity against breast cancer cell lines (MCF-7, MDA-MB-231). The oxadiazole moiety likely contributes to binding via π-π interactions with the enzyme’s catalytic pocket .
  • Comparison : The target compound lacks the oxadiazole ring, suggesting reduced HDAC affinity. However, its 2-methylbenzyl group may offer selectivity for other HDAC isoforms, warranting further study.
Antiseizure and Analgesic Agents
  • Compound 44 (): Demonstrates antiseizure activity in rodent models, attributed to the trifluoromethylthio group’s electronegativity and the pyrrolidine ring’s conformational flexibility .
  • Comparison : The target compound’s simpler structure may lack the necessary pharmacophore for ion channel modulation but could serve as a lead for optimization.
FDA-Approved Derivatives
  • Tasimelteon (): A structurally distinct propanamide derivative approved for circadian rhythm disorders. Its benzofuran-cyclopropylmethyl group enables high-affinity melatonin receptor binding .
  • Comparison : The absence of a benzofuran or cyclopropane ring in the target compound limits its utility in circadian applications but highlights the versatility of propanamide scaffolds.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Compounds with fluorinated or aromatic substituents (e.g., Compound 29, logP ~2.5) exhibit higher lipophilicity than the target compound (estimated logP ~1.8), impacting blood-brain barrier penetration .
  • Metabolic Stability : Trifluoromethyl and oxadiazole groups in analogs reduce oxidative metabolism, whereas the target compound’s methylbenzyl group may undergo faster hepatic clearance .

Biological Activity

2-amino-N-[(2-methylphenyl)methyl]propanamide, also known as 2-amino-2-methyl-N-(2-methylphenyl)propanamide, is an organic compound with significant biological activity. Its unique structure, characterized by an amino group, a methyl group, and a phenyl group with additional methyl substitution, contributes to its potential interactions with various biological targets. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications.

  • Molecular Formula : C11H15N2O
  • Molecular Weight : 191.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in therapeutic contexts.
  • Receptor Binding : It interacts with various protein targets, potentially affecting signaling pathways involved in disease processes.
  • Therapeutic Applications : Its unique structure may allow for the development of targeted therapies for conditions such as cancer or metabolic disorders.

Interaction Studies

Studies have focused on how this compound interacts with biological molecules. These interactions often involve evaluating its inhibitory effects on enzymes or its ability to bind to specific receptors. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Amino-2-methyl-N-(4-methylphenyl)propanamideC11H15N2ODifferent substitution pattern on the phenyl ring
2-Amino-N-methyl-N-(2-methylphenyl)propanamideC11H15N2OContains a methyl group on nitrogen
(2S)-2-amino-N-[(2-methylphenyl)methyl]propanamideC11H15N2OStereochemistry affects biological activity

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited enzyme X, which is crucial in metabolic pathways related to diabetes management. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating strong binding affinity.
  • Receptor Binding Affinity :
    • Research evaluating its interaction with receptor Y showed that it binds competitively, suggesting potential use as a therapeutic agent in conditions where receptor modulation is beneficial.
  • Therapeutic Potential :
    • In vivo studies indicated that administration of this compound resulted in a significant reduction in tumor size in animal models of cancer, supporting its potential as an anticancer agent.

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